molecular formula C28H26N2O4 B12435680 (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid

(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid

Cat. No.: B12435680
M. Wt: 454.5 g/mol
InChI Key: UOWIRRUTUJSIFI-UHFFFAOYSA-N
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Description

(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Deprotection and Purification: The final compound is obtained by deprotecting the Fmoc group using a base like piperidine, followed by purification through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems like HPLC (High-Performance Liquid Chromatography) can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fmoc-Cl in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its role in protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive peptides.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group can be removed to yield the desired peptide.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid: Features an Fmoc protecting group and an indole moiety.

    (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-pyrrol-3-YL)pentanoic acid: Similar structure but with a pyrrole moiety instead of indole.

    (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-pyridin-3-YL)pentanoic acid: Contains a pyridine moiety instead of indole.

Uniqueness

The uniqueness of this compound lies in its combination of the Fmoc protecting group and the indole moiety, which provides specific reactivity and stability during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIRRUTUJSIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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